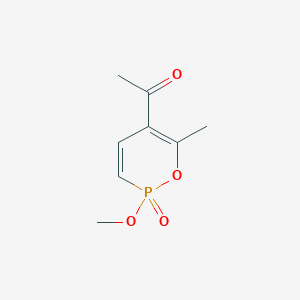![molecular formula C11H16BNO2 B14481688 Methyl [(dimethylamino)(phenyl)boranyl]acetate CAS No. 65478-34-4](/img/structure/B14481688.png)
Methyl [(dimethylamino)(phenyl)boranyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is a chemical compound with the molecular formula C11H16BNO2 It is known for its unique structure, which includes a borane group attached to a phenyl ring, along with dimethylamino and methoxycarbonylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane typically involves the reaction of phenylboronic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with methyl chloroformate to introduce the methoxycarbonylmethyl group, resulting in the formation of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane.
Phenylboronic acid: reacts with in the presence of a base such as sodium hydroxide to form the intermediate dimethylaminophenylborane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane undergoes various types of chemical reactions, including:
Oxidation: The borane group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different borane species.
Substitution: The dimethylamino and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced borane species.
Substitution: Substituted phenylborane derivatives with different functional groups.
Applications De Recherche Scientifique
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane involves its interaction with various molecular targets. The borane group can form stable complexes with other molecules, facilitating various chemical transformations. The dimethylamino and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and methoxycarbonylmethyl groups.
Dimethylaminophenylborane: Lacks the methoxycarbonylmethyl group.
Methoxycarbonylmethylphenylborane: Lacks the dimethylamino group.
Uniqueness
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is unique due to the presence of both dimethylamino and methoxycarbonylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
65478-34-4 |
|---|---|
Formule moléculaire |
C11H16BNO2 |
Poids moléculaire |
205.06 g/mol |
Nom IUPAC |
methyl 2-[dimethylamino(phenyl)boranyl]acetate |
InChI |
InChI=1S/C11H16BNO2/c1-13(2)12(9-11(14)15-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
HCSMUQXRHNFWDG-UHFFFAOYSA-N |
SMILES canonique |
B(CC(=O)OC)(C1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


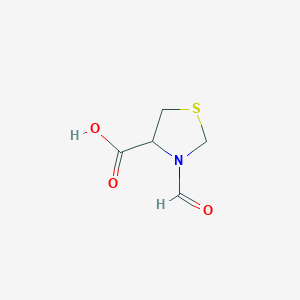
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
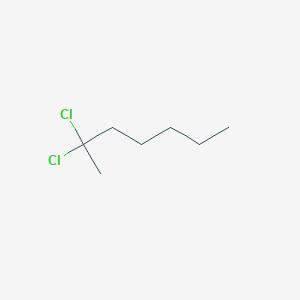
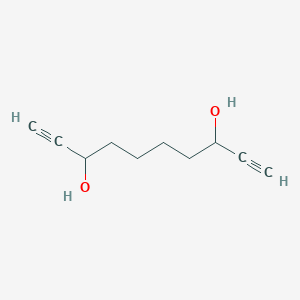
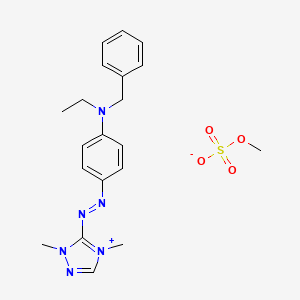
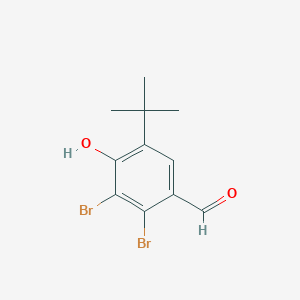

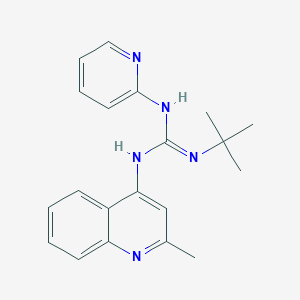
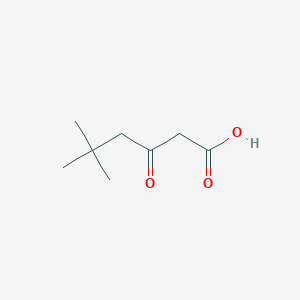
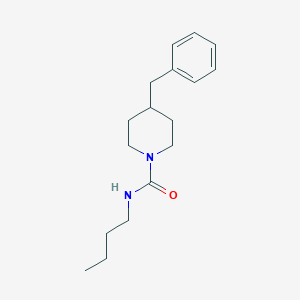

![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
